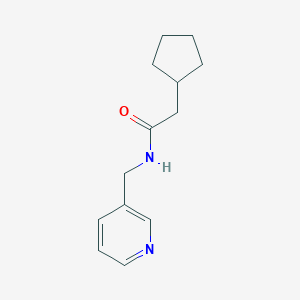
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential use in cognitive enhancement. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons, and their activation is critical for synaptic plasticity and learning and memory. 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide enhances the activity of AMPA receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for cognitive function. It has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide is that it is a highly selective modulator of AMPA receptors, with little or no activity at other receptor types. This makes it a useful tool for studying the role of AMPA receptors in cognitive function. However, one limitation is that it has a relatively short half-life in the body, which may limit its usefulness in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide. One area of interest is the potential use of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators that may have even greater cognitive-enhancing effects. Finally, there is a need for further studies to determine the safety and efficacy of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide in humans.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. This results in the formation of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide as a white solid with a melting point of 123-125°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in cognitive enhancement. It has been shown to improve memory and learning in animal models, as well as in healthy human subjects. It has also been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
Produktname |
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(10-12)19-2)16-15(17)9-11-5-3-4-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YUYIINZCLCLUNG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



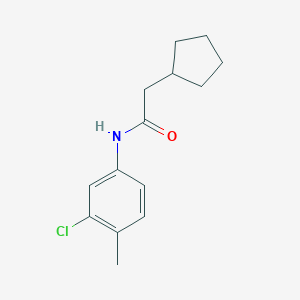
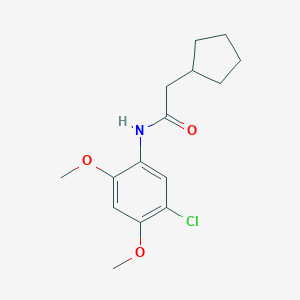
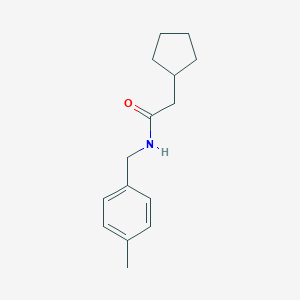
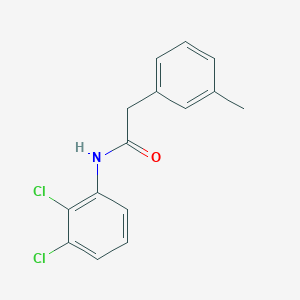

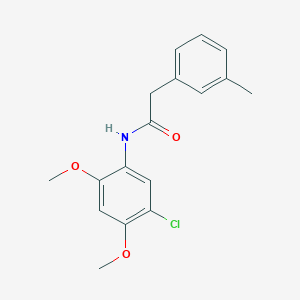
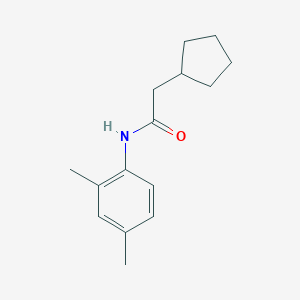

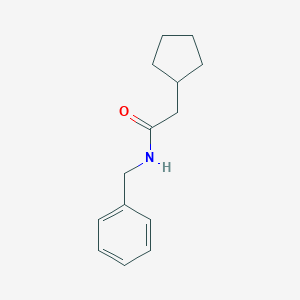
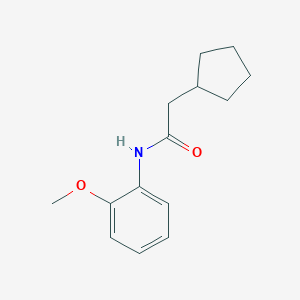
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)


